Isothipendyl hydrochloride
Overview
Description
Isothipendyl hydrochloride is a first-generation histamine H1 antagonist, primarily used as an antihistamine and anticholinergic agent. It is commonly applied topically to relieve itching associated with allergic reactions, such as insect bites and pruritus . The compound is known for its sedative and antiserotoninergic effects, making it effective in mitigating allergic symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isothipendyl hydrochloride involves the reaction of 1-azaphenothiazine with sodium hydride and anhydrous acetonitrile under nitrogen protection. The reaction mixture is refluxed, followed by the addition of 1-para-toluene sulfonyl-2-N,N-dimethyl propylamine. The mixture is further refluxed, cooled, and filtered to obtain this compound as white crystals .
Industrial Production Methods: The industrial production method involves continuous reactions without the need for intermediate separation. This process is advantageous due to its simplicity, low equipment investment, and high yield (over 70%) with a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions: Isothipendyl hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings and nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Isothipendyl hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of antihistamines and their interactions with receptors.
Biology: The compound is employed in research on allergic reactions and the immune response.
Medicine: this compound is studied for its therapeutic potential in treating allergic conditions, pruritus, and related disorders.
Industry: It is used in the formulation of topical creams and ointments for the relief of itching and allergic symptoms
Mechanism of Action
Isothipendyl hydrochloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This inhibition leads to the temporary relief of allergic symptoms such as itching, swelling, and redness . Additionally, the compound has anticholinergic properties, which help reduce secretions and provide further symptomatic relief .
Comparison with Similar Compounds
Promethazine: Another first-generation antihistamine with similar sedative and anticholinergic properties.
Prothipendyl: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness: Isothipendyl hydrochloride is unique due to its specific binding affinity for histamine H1 receptors and its combined antihistaminic, anticholinergic, and antiserotoninergic effects. This combination makes it particularly effective in treating allergic reactions and pruritus .
Properties
IUPAC Name |
N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.ClH/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHCFTORMXCNGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046845 | |
Record name | Isothipendyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34433-15-3, 1225-60-1 | |
Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine-10-ethanamine, N,N,α-trimethyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34433-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothipendyl hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1225-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isothipendyl hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-(2-(Dimethylamino)propyl)-10H-pyrido(3,2-b)(1,4)benzothiazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034433153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | isothipendyl hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169186 | |
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Record name | Isothipendyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isothipendyl hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-[2-(dimethylamino)propyl]-10H-pyrido[3,2-b][1,4]benzothiazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOTHIPENDYL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953AP1LBV8 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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